1-(2-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole
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Overview
Description
1-[(2-fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with a molecular formula of C21H22FN3S, has a significant role in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)indole involves multiple steps, including the formation of the indole core and the subsequent attachment of the fluorophenyl and piperazine moieties. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions, leading to the formation of the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product.
Photocatalytic synthesis: This method uses light to drive the chemical reactions, providing a more environmentally friendly approach to synthesis.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)indole involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)indole can be compared with other indole derivatives, such as:
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Known for its antiviral activity.
4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with significant biological activity.
These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the unique properties of 1-[(2-fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)indole .
Properties
Molecular Formula |
C21H22FN3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
[1-[(2-fluorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C21H22FN3S/c1-23-10-12-24(13-11-23)21(26)18-15-25(20-9-5-3-7-17(18)20)14-16-6-2-4-8-19(16)22/h2-9,15H,10-14H2,1H3 |
InChI Key |
YVYHCWGKGKFTBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F |
Origin of Product |
United States |
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